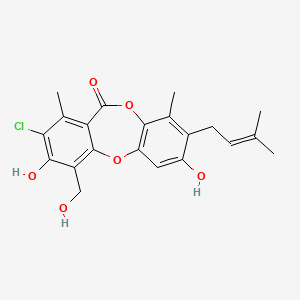
Mollicellin D
概要
説明
Mollicellin D is an organic compound that belongs to the class of depsides and depsidones . These are polycyclic compounds that are either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone) .
Synthesis Analysis
Mollicellin D is isolated from the rice media of Chaetomium brasiliense SD-596 . The structures of Mollicellin D and other depsidone-based analogs were elucidated using NMR and mass spectrometry analysis .Molecular Structure Analysis
The molecular formula of Mollicellin D is C21H21ClO6 . The exact mass is 404.10 and the molecular weight is 404.843 .Chemical Reactions Analysis
The introduction of aldehyde and methoxyl groups provide marked improvement for the inhibition against MRSA .Physical And Chemical Properties Analysis
The elemental analysis of Mollicellin D is as follows: C, 62.30; H, 5.23; Cl, 8.76; O, 23.71 .科学的研究の応用
Antibacterial Agent
Mollicellin D has been identified as a potent antibacterial agent. Studies have shown that it exhibits significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) , with minimum inhibitory concentration (MIC) values indicating its effectiveness . This suggests its potential use in developing new antibiotics to combat resistant bacterial strains.
Anticancer Activity
Research indicates that Mollicellin D, along with other mollicellins, has been evaluated for cytotoxic activities against human cancer cell lines such as HepG2 (liver cancer) and Hela (cervical cancer) . Its ability to induce cell death in these cancer cells highlights its potential application in cancer research and therapy development.
Antioxidant Properties
Mollicellin D has demonstrated antioxidant activity based on DPPH radical scavenging assays . Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. Thus, Mollicellin D could be valuable in studying oxidative stress-related conditions and developing antioxidant therapies.
Agricultural Applications
In agriculture, Mollicellin D’s antibacterial properties can be harnessed to protect crops from bacterial pathogens. It has shown activity against Agrobacterium tumefaciens , which is known to cause plant tumors . This application could lead to the development of biopesticides that are more environmentally friendly than chemical pesticides.
Biotechnological Tool
The biosynthetic pathways and gene clusters involved in the production of Mollicellin D are of interest in biotechnology . Understanding these pathways can lead to the development of novel biotechnological applications, such as the production of secondary metabolites through microbial fermentation or enzymatic synthesis.
作用機序
Target of Action
Mollicellin D, a depsidone-based analog, primarily targets Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are common causes of skin infections, respiratory diseases, and food poisoning. The ability of Mollicellin D to inhibit these bacteria suggests its potential as an antimicrobial agent.
Mode of Action
The introduction of aldehyde and methoxyl groups in the compound structure has been found to improve its inhibitory action against MRSA .
Biochemical Pathways
Mollicellin D is a secondary metabolite produced by the fungus Chaetomium .
Result of Action
Mollicellin D has demonstrated significant antibacterial activity. It inhibits the growth of Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg ml−1 . This suggests that Mollicellin D could potentially be used in the treatment of infections caused by these bacteria.
Action Environment
The action of Mollicellin D is influenced by the environment in which it is produced. The compound is derived from the fungus Chaetomium, which can adapt to a variety of environments, including marine and terrestrial habitats . The production of Mollicellin D and its bioactivity may therefore be influenced by factors such as the nutrient availability and physical conditions of the fungus’s habitat.
Safety and Hazards
将来の方向性
The future directions of Mollicellin D research could involve further studies on its biosynthetic pathway, pharmacokinetic property, structure-activity relationships, and ecological roles of new isolated metabolites . These studies have great importance in their practical applications in medicine and agriculture .
特性
IUPAC Name |
8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7,23-25H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINFZKIGIQBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218573 | |
| Record name | Mollicellin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mollicellin D | |
CAS RN |
68455-11-8 | |
| Record name | 2-Chloro-3,7-dihydroxy-4-(hydroxymethyl)-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11H-dibenzo[b,e][1,4]dioxepin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68455-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mollicellin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068455118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mollicellin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOLLICELLIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB983U35T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mollicellin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



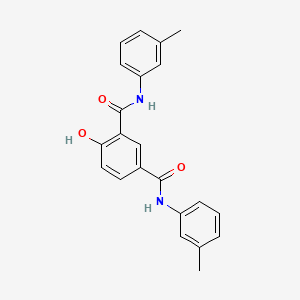


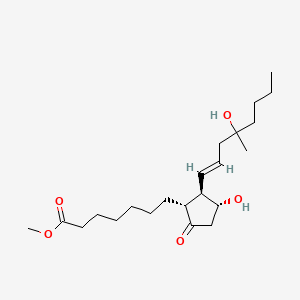
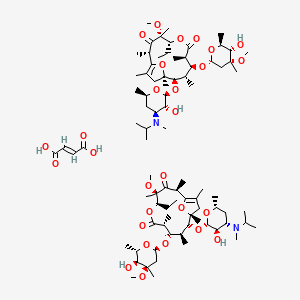

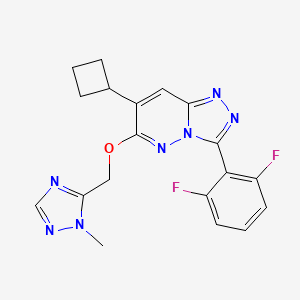

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
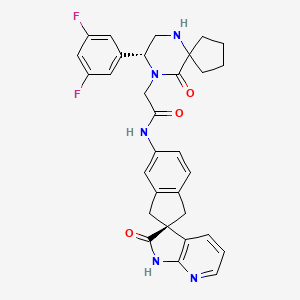
![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)

![2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid](/img/structure/B1676619.png)
